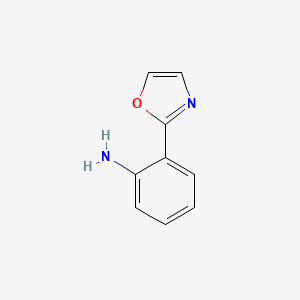

2-(1,3-Oxazol-2-yl)aniline

Descripción

Significance of Oxazole (B20620) and Aniline (B41778) Moieties in Contemporary Chemical Research

The oxazole nucleus and the aniline scaffold are fundamental building blocks in modern chemical science, each contributing unique properties to the molecules they are part of.

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. wikipedia.org This moiety is a prominent feature in a wide array of natural products and pharmaceutically active compounds. researchgate.netrsc.org The utility of oxazole derivatives in medicinal chemistry is extensive, with research demonstrating their potential as anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral agents. researchgate.netsemanticscholar.orgmdpi.com The oxazole ring can engage with various enzymes and receptors within biological systems through a range of non-covalent interactions, making it a privileged scaffold in drug discovery. semanticscholar.orgnih.gov

The aniline moiety, an amine group attached to a benzene (B151609) ring, is another cornerstone of medicinal chemistry. Aniline derivatives serve as crucial intermediates in the synthesis of more complex molecules and are themselves part of many bioactive compounds. smolecule.com Research has shown that incorporating an aniline group can significantly influence a molecule's biological activity. For instance, studies on 1,3-oxazole sulfonamides revealed that compounds containing an aniline moiety were substantially more active than their alkyl amine counterparts in inhibiting cancer cell growth. acs.org The combination of aniline with heterocyclic systems, such as oxadiazole (an isomer of oxazole), has yielded derivatives with notable antibacterial and anti-inflammatory properties. mdpi.com

The fusion of these two moieties into a single molecule, as seen in 2-(1,3-Oxazol-2-yl)aniline, creates a platform for developing novel chemical entities with potentially enhanced or unique biological and material properties.

Historical Development of Research on this compound and Related Heterocycles

While a detailed historical timeline for the specific compound this compound is not extensively documented in seminal literature, the development of its core components and related structures has a rich history. The parent oxazole ring was first prepared in 1947. semanticscholar.org

The synthesis of oxazoles has evolved significantly over the decades. Classic methods such as the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, have been foundational in the field. wikipedia.orgpitt.edu Another pivotal method is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and has become a key strategy for preparing a wide range of oxazole-based compounds since its development. nih.gov

Research into the synthesis of 2-substituted oxazoles, particularly those bearing an aryl group, has been an active area. A variety of synthetic strategies have been developed to construct these motifs. For example, a one-pot, non-catalytic method for synthesizing 2-aryl-5-alkyl-substituted oxazoles was developed using the reaction of aromatic primary amides with 2,3-dibromopropene, mediated by cesium carbonate. organic-chemistry.org More complex, related structures such as 2-(1,3,4-oxadiazo-2-yl)aniline derivatives have been synthesized through one-pot domino reactions involving isatins and hydrazides. researchgate.net The development of these synthetic methodologies provides the chemical framework necessary for the production and subsequent investigation of compounds like this compound.

Emerging Research Avenues and Future Perspectives for this compound

The unique structure of this compound makes it a valuable building block for further chemical synthesis and a candidate for investigation across several scientific domains.

In medicinal chemistry , derivatives of oxazole-aniline scaffolds are being actively explored for therapeutic applications. Research into novel 1,3-oxazole sulfonamides derived from halogenated anilines has identified potent inhibitors of leukemia cell lines, with some analogues showing GI50 (half-maximal growth inhibition concentration) values in the nanomolar range. acs.org This suggests that this compound could serve as a precursor for new anticancer agents. acs.org Furthermore, the broader class of oxazole derivatives continues to be a source of potential new drugs targeting a wide spectrum of diseases. semanticscholar.org The exploration of isomers, such as 3-(Oxazol-2-yl)aniline, for their anti-inflammatory activity and interaction with enzymes like prostaglandin (B15479496) H2 synthase, points to similar potential for the 2-substituted analogue. smolecule.com

In materials science , aromatic amines combined with heterocyclic rings are being investigated for their potential in creating advanced materials. smolecule.com The electronic and structural properties conferred by the oxazole and aniline groups could be harnessed for applications in organic electronics or functional polymers. smolecule.com The positional isomer 3-(Oxazol-2-yl)aniline, for example, has been studied as a corrosion inhibitor for mild steel, indicating a potential application area for related compounds. smolecule.com

Future research will likely focus on the synthesis of a diverse library of derivatives based on the this compound scaffold. By modifying the aniline and oxazole rings with various functional groups, researchers can systematically explore the structure-activity relationships (SAR) and optimize the compound for specific biological or material applications. semanticscholar.org The development of more efficient and environmentally friendly synthetic routes will also be crucial for advancing the study and application of this promising heterocyclic compound.

Table 2: Examples of Investigated Biological Activities in Oxazole-Aniline Type Scaffolds

| Compound Type / Derivative | Investigated Biological Activity | Findings / Potential | Reference |

|---|---|---|---|

| 1,3-Oxazole Sulfonamides from Anilines | Anticancer (Leukemia) | Potent and selective inhibitors; mean GI50 values as low as 44.7 nM. | acs.org |

| Aniline derivatives with 1,3,4-Oxadiazole | Antibacterial, Anti-inflammatory | Showed good antibacterial and anti-inflammatory activity. | mdpi.com |

| 3-(Oxazol-2-yl)aniline | Corrosion Inhibition, Anti-inflammatory | Effective protection for mild steel; demonstrated binding affinity to key enzymes. | smolecule.com |

| 2-(1,3,4-oxadiazo-2-yl)aniline derivatives | Carbonic Anhydrase (CA) Inhibition | Selective inhibition of hCA II isoform with Ki values in the nanomolar range. | researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(1,3-oxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACOLYQTPFGDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494874 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62882-10-4 | |

| Record name | 2-(1,3-Oxazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-oxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1,3 Oxazol 2 Yl Aniline and Its Derivatives

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is the pivotal step in the synthesis of 2-(1,3-oxazol-2-yl)aniline. Various methods have been developed, which can be broadly classified into one-pot multicomponent reactions, metal-free approaches, and transition-metal-catalyzed cyclizations and arylations.

One-Pot Multicomponent Reactions for Oxazole Formation

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. While direct MCRs for the synthesis of this compound are not extensively documented, the principles can be applied to construct the core 2-aryloxazole structure. For instance, a one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, a related azole, has been achieved from carboxylic acids, N-isocyaniminotriphenylphosphorane, and aryl iodides, showcasing the power of MCRs in heterocycle synthesis. A similar conceptual approach could be envisioned for oxazoles, where a suitably substituted aniline (B41778) derivative is used as one of the components.

A notable example that provides a pathway to an aniline-substituted oxazole involves the reaction of 4-amino benzoin with α-amino acids. This decarboxylative transamination reaction leads to the formation of oxazoles, among other products. For example, the reaction of 4-amino benzoin with glycine, alanine, or tyrosine can yield the corresponding 4-(p-aminophenyl)-oxazole derivatives rdd.edu.iq. This method directly incorporates the aniline moiety into the final oxazole-containing product.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 4-Amino benzoin | Glycine | 4-(p-Aminophenyl)-5-phenyl oxazole | rdd.edu.iq |

| 4-Amino benzoin | Alanine | 2-Methyl-4-(p-aminophenyl)-5-phenyl oxazole | rdd.edu.iq |

| 4-Amino benzoin | Tyrosine | 2-(p-Hydroxybenzyl)-4-(p-aminophenyl)-5-phenyl oxazole | rdd.edu.iq |

Metal-Free Synthetic Approaches for Oxazole Scaffolds

The development of metal-free synthetic methods is of great interest to avoid the cost and potential toxicity of transition metal catalysts. Several metal-free strategies for the synthesis of the oxazole ring have been reported. rsc.orgresearchgate.net

One common approach is the iodine-catalyzed tandem oxidative cyclization. For example, various polysubstituted oxazoles can be synthesized from readily available starting materials via a t-BuOOH/I2-mediated domino oxidative cyclization under mild conditions. Another practical and simple synthesis of 2,5-disubstituted oxazoles utilizes an iodine-catalyzed reaction with a wide range of common commercial aromatic aldehydes as substrates, demonstrating excellent functional group compatibility.

A particularly relevant strategy for the synthesis of this compound involves the synthesis of a 2-(2-nitrophenyl)oxazole derivative followed by reduction of the nitro group. For instance, a 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole can be selectively reduced to the corresponding aniline derivative using sodium borohydride-tin(II) chloride dihydrate nih.gov. This two-step sequence of metal-free oxazole formation followed by reduction provides a viable route to the target molecule.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Aldehydes | α-Amino acids | Iodine/t-BuOOH | Polysubstituted oxazoles |

| Aromatic aldehydes | Various | Iodine | 2,5-Disubstituted oxazoles |

| 2-Alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | - | NaBH4/SnCl2·2H2O | 4-(5-Alkyl-1,3,4-oxadiazol-2-yl)aniline |

Transition Metal-Catalyzed Cyclization and Arylation Reactions

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic rings, including oxazoles. Palladium, copper, and ruthenium catalysts have all been employed in synthetic routes that are relevant to the preparation of this compound.

Palladium catalysis is widely used for C-C and C-N bond formation. In the context of this compound synthesis, palladium-catalyzed reactions can be used to either construct the oxazole ring or to couple the aniline and oxazole moieties. A highly efficient method for the synthesis of oxazole derivatives from simple amides and ketones proceeds through a C-N bond formation followed by a C-O bond formation to close the ring, utilizing palladium acetate as the catalyst rsc.org.

Furthermore, palladium-catalyzed direct arylation of a pre-formed oxazole ring is a powerful strategy. Complementary methods for the direct arylation of oxazole with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl halides and triflates. This allows for the direct coupling of an aniline derivative (or a precursor) to the oxazole core. For instance, a 2-haloaniline derivative could be coupled with an oxazole to form the target compound.

| Reactants | Catalyst | Product |

| Amides and ketones | Palladium acetate | Substituted oxazoles rsc.org |

| Oxazole and aryl halides/triflates | Palladium complexes | C-2 or C-5 arylated oxazoles |

Copper catalysts are effective for oxidative cyclization reactions to form heterocyclic compounds. A copper(II)-catalyzed oxidative cyclization of enamides to 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature has been reported. Another method involves the synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu(NO₃)₂·3H₂O and iodine organic-chemistry.org.

A one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids via copper-catalyzed dual oxidation has also been developed, which could be conceptually adapted for oxazole synthesis nih.gov. These methods highlight the utility of copper in facilitating the necessary bond formations for oxazole ring construction under oxidative conditions.

| Starting Materials | Catalyst System | Product Type |

| Enamides | Copper(II) | 2,5-Disubstituted oxazoles |

| Arylacetylenes and α-amino acids | Cu(NO₃)₂·3H₂O / I₂ | 2,5-Disubstituted oxazoles organic-chemistry.org |

| Hydrazides and arylacetic acids | Copper | 2,5-Disubstituted 1,3,4-oxadiazoles nih.gov |

Ruthenium complexes are also valuable catalysts in organic synthesis. While direct ruthenium-catalyzed synthesis of this compound is not widely reported, ruthenium(II) catalysts have been effectively used in the synthesis of oxazolines, which are immediate precursors to oxazoles. For example, a ruthenium(II) catalyzed synthesis of unsaturated oxazolines via arene C-H bond alkenylation has been described researchgate.net. The resulting oxazoline (B21484) can then be oxidized to the corresponding oxazole.

Furthermore, ruthenium(II) acetate has been used to catalyze the intermolecular selective ortho C-H silylation of 2-aryloxazoles. While this is a post-synthetic modification, it underscores the ability of ruthenium to catalyze reactions on the 2-aryloxazole scaffold, which could be a key intermediate in the synthesis of more complex derivatives of this compound.

| Reactants | Catalyst | Product |

| Arene with oxazoline directing group and alkene | [RuCl₂(p-cymene)]₂ | Unsaturated oxazolines researchgate.net |

| 2-Aryloxazole and silane | Ruthenium(II) acetate | Silylated 2-aryloxazoles |

Approaches for Aniline Moiety Integration

The introduction of the aniline group is a crucial step that can be achieved either by building the molecule from an aniline-containing precursor or by functionalizing a pre-existing oxazole structure.

Direct C-H functionalization has emerged as a powerful and atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized substrates. beilstein-journals.orgnih.gov In the context of oxazole synthesis, direct arylation allows for the formation of a carbon-carbon bond between the oxazole ring and a phenyl group, which can subsequently be converted to the aniline moiety.

Palladium and copper catalysts are commonly employed for this transformation. The regioselectivity of the arylation (at the C2 or C5 position of the oxazole) can often be controlled by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.orgbeilstein-journals.org

Palladium-Catalyzed C5 Arylation : Using specific phosphine ligands, palladium catalysts can direct the arylation of oxazoles to the C5 position, particularly in polar solvents. organic-chemistry.org

Palladium- and Copper-Catalyzed C2 Arylation : The C2 position of the oxazole is electronically deficient and thus a common site for functionalization. pharmaguideline.com Both palladium and copper-based catalytic systems have been developed for the selective C2-arylation of oxazoles with various aryl halides (bromides, chlorides, iodides) and triflates. organic-chemistry.orgbeilstein-journals.org For instance, copper(I)-catalyzed direct arylation of 5-arylated oxazoles with aryl iodides proceeds efficiently using triphenylphosphine as a ligand and sodium carbonate as a base. beilstein-journals.orgnih.gov

These direct arylation methods provide an efficient pathway to install the phenyl ring, a key component of the target aniline moiety, directly onto the oxazole core. beilstein-journals.orgnih.gov

| Catalyst System | Position of Arylation | Arylating Agent | Key Conditions | Reference |

|---|---|---|---|---|

| Palladium with task-specific phosphine ligands | C5 | Aryl bromides, chlorides, iodides, triflates | Polar solvents | organic-chemistry.org |

| Palladium with task-specific phosphine ligands | C2 | Aryl bromides, chlorides, iodides, triflates | Nonpolar solvents | organic-chemistry.org |

| Copper(I) with PPh₃ ligand | C2 | Aryl iodides | Na₂CO₃ base | beilstein-journals.orgnih.gov |

| Copper(I) with phenanthroline ligand | C2 | Aryl bromides | K₃PO₄ base | beilstein-journals.orgnih.gov |

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming arylamines. nih.govacs.org This methodology is highly applicable for the synthesis of this compound from a precursor like 2-(2-halophenyl)-1,3-oxazole. The reaction involves coupling the aryl halide with an ammonia surrogate or a primary/secondary amine in the presence of a palladium catalyst and a suitable base. nih.gov The development of sophisticated ancillary ligands has broadened the scope of these reactions to include less reactive C-O electrophiles like aryl tosylates and fluorosulfonates, further expanding the synthetic possibilities. nih.gov

Another approach involves the use of diazonium salts. While not explicitly detailed for this specific compound in the provided context, diazonium salt coupling is a classical method for forming azo compounds, which can then be reduced to the corresponding aniline. For example, 4-(1,3,4-oxadiazol-2-yl)anilines can be diazotized and subsequently coupled with various aromatic compounds. nih.gov A similar strategy could conceivably be applied where an amino-oxazole precursor is diazotized and coupled, followed by reduction.

Domino and Cascade Reaction Sequences for Diversified Structures

Domino and cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer significant advantages in terms of efficiency, atom economy, and reduction of waste. rsc.orgrsc.org Several such strategies have been developed for the synthesis of substituted oxazoles.

Palladium-Catalyzed Cascade Cyclization : A palladium-catalyzed and copper-mediated oxidative cyclization has been developed for synthesizing trisubstituted oxazoles. This cascade process is believed to involve the sequential formation of C–N and C–O bonds. rsc.org

Palladium-Catalyzed C-H Activation Cascade : An efficient protocol for assembling 2,4,5-trisubstituted oxazoles from simple arenes and functionalized aliphatic nitriles has been reported. This one-pot transformation involves a sequence of palladium-catalyzed C–H activation, carbopalladation, and tandem annulation. rsc.org

Copper-Catalyzed Cascade Reaction : A novel synthesis of 2,5-disubstituted oxazoles has been achieved through a copper-catalyzed cascade reaction of aromatic terminal alkenes with azides. The sequence involves a 1,3-dipolar cycloaddition, ring cleavage, 1,2-H migration, denitrogenation, and an aerobic oxidative dehydrogenative cyclization. rsc.org

Photochemical Three-Component Assembly : A catalyst- and additive-free photochemical reaction has been reported for synthesizing tri-substituted oxazoles from iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles. This method proceeds through a carbenic phosphorus-nitrile hybrid ylide formation and trapping cascade. nih.gov

These advanced, multi-step, one-pot reactions provide powerful tools for rapidly building molecular complexity and generating diverse libraries of oxazole-containing compounds from simple starting materials. rsc.orgnih.gov

Scalability and Efficiency in the Synthesis of this compound and Analogs

The transition from laboratory-scale synthesis to larger-scale production requires methodologies that are not only high-yielding but also efficient, cost-effective, and practical. Several synthetic approaches for oxazoles have been developed with these considerations in mind.

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. acs.orgnih.gov This approach avoids the need to pre-activate the carboxylic acid (e.g., as an acid chloride or ester) and demonstrates a broad substrate scope with good functional group tolerance. acs.org The practicality of this method was highlighted by its successful application in the gram-scale synthesis of the prodrug 5-aminolevulinic acid (5-ALA), achieving yields consistent with smaller-scale reactions. nih.gov Furthermore, the ability to recover and reuse reagents, such as the base 4-dimethylaminopyridine (DMAP), underscores the practical and economic benefits of the process. nih.gov

The efficiency of the Van Leusen reaction has also been improved through modifications that shorten reaction times, such as the use of microwave irradiation or pressure reactors, which are amenable to scalable production. mdpi.comsciforum.net Domino and cascade reactions inherently improve efficiency by reducing the number of separate purification steps, saving time, solvents, and materials, which is highly advantageous for large-scale synthesis. rsc.orgnih.gov

| Methodology | Key Features | Advantages for Scalability | Reference |

|---|---|---|---|

| Direct synthesis from carboxylic acids | Uses stable triflylpyridinium reagent; one-step from acid | Avoids pre-activation; demonstrated on gram-scale; reagent recovery | acs.orgnih.gov |

| MW-assisted Van Leusen synthesis | Uses microwave irradiation | High yield, efficiency, and significantly reduced reaction times | mdpi.com |

| Pressure reactor Van Leusen synthesis | Reaction in a sealed pressure vessel | Reduces reaction times from hours to ~20 minutes | sciforum.net |

| Palladium-catalyzed cascade reaction | One-pot C-H activation and annulation | High atom-economy, reduced workup and purification steps | rsc.org |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-(2-halophenyl)-1,3-oxazole |

| 4-(1,3,4-Oxadiazol-2-yl)aniline |

| 4-dimethylaminopyridine (DMAP) |

| 5-aminolevulinic acid (5-ALA) |

| Benzyl (B1604629) bromide |

| Toluene |

| tosylmethylisocyanide (TosMIC) |

| Triphenylphosphine |

Chemical Reactivity and Transformations of 2 1,3 Oxazol 2 Yl Aniline Scaffolds

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, with its activating amino group, is a primary site for various chemical modifications.

Electrophilic Substitution Reactions

The amino group of the aniline ring is a potent activating group, directing electrophilic substitution to the ortho and para positions. However, in 2-(1,3-oxazol-2-yl)aniline, one ortho position is occupied by the oxazole (B20620) substituent. Consequently, electrophilic attack is anticipated to occur at the second ortho position (C6) and the para position (C4) relative to the amino group.

Nitration is a classic example of electrophilic aromatic substitution. The nitration of related 2-aryloxazoline substrates has been shown to proceed with high regioselectivity. For instance, using a nickel catalyst and tert-butyl nitrite, the nitration of 2-aryloxazolidinamide substrates occurs at the para position to the directing group. rsc.org Subsequent hydrolysis can yield compounds like 2-(4,5-dihydrooxazol-2-yl)-4-nitroaniline. rsc.org Direct nitration of aniline derivatives is also achievable using mixed acids (H₂SO₄/HNO₃) at controlled temperatures. vulcanchem.com

Bromination is another key electrophilic substitution. The use of mild brominating agents like N-bromosuccinimide (NBS) can selectively introduce a bromine atom onto the aniline ring. For related pyrrole (B145914) carboxamides, tetrabutylammonium (B224687) tribromide (TBABr₃) has been used as a mild and selective brominating agent. acs.org

Table 1: Examples of Electrophilic Substitution Reactions on Aniline Analogs

| Reaction | Reagent(s) | Typical Position of Substitution | Product Type |

| Nitration | HNO₃/H₂SO₄ | para to amino group | Nitroaniline derivative |

| Nitration | Ni catalyst, t-butyl nitrite | para to directing group | Nitro-substituted aryloxazoline |

| Bromination | N-Bromosuccinimide (NBS) | ortho/para to amino group | Bromoaniline derivative |

Condensation Reactions

The primary amino group of the aniline moiety readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is fundamental in the synthesis of various ligands and biologically active molecules. The reaction typically proceeds under mild acidic or basic conditions, or simply by heating the reactants together, often with the removal of water to drive the equilibrium towards the product.

The resulting Schiff bases, containing the 2-(1,3-oxazol-2-yl)phenylimino moiety, are versatile intermediates for further synthetic transformations.

Transformations Involving the Oxazole Heterocycle

The oxazole ring, while aromatic, exhibits its own distinct reactivity, differing significantly from that of the aniline ring. It can undergo a variety of transformations, including ring-opening isomerizations and reductions.

Ring Opening Isomerization Processes

The oxazole ring can be induced to open and rearrange under certain conditions, particularly with acid catalysis. umich.edu For instance, studies on related 2-aryl-4-benzyl-5-methyloxazole N-oxides have shown that treatment with phosphorus oxychloride (POCl₃) leads to the opening of the oxazole ring to form (Z)-N-(3-oxo-1-phenylbut-1-en-2-yl)arylamides, rather than the expected deoxygenation-chlorination. researchgate.net Furthermore, the isomerization of azirine-substituted oxazoles can lead to the formation of fused heterocyclic systems like 4H-pyrrolo[2,3-d]oxazoles. mdpi.com Such isomerizations highlight the latent reactivity of the oxazole core, providing pathways to structurally diverse molecular frameworks. mdpi.com The high strain of three-membered rings like azirines facilitates these rearrangements. mdpi.com

Reduction Reactions of the Oxazole Ring

The oxazole ring can be partially or fully reduced, depending on the reaction conditions and the reducing agent employed. Catalytic hydrogenation is a common method for such reductions. tcichemicals.com Using catalysts like palladium on carbon (Pd/C) or platinum-based systems, the oxazole can be reduced to an oxazoline (B21484) (dihydrooxazole) or further to an oxazolidine (B1195125) (tetrahydrooxazole). nih.gov The choice of catalyst and reaction parameters such as pressure and temperature is crucial in determining the final product. For example, Raney nickel is another effective catalyst used in hydrogenation reactions. nih.gov These reduction reactions can also lead to complete ring cleavage to form amino alcohols under more forcing conditions.

Table 2: Potential Reduction Products of the Oxazole Ring

| Product | Degree of Saturation | General Structure |

| Oxazoline | Dihydro | Partially saturated five-membered ring |

| Oxazolidine | Tetrahydro | Fully saturated five-membered ring |

| Amino Alcohol | - | Ring-opened product |

Oxidative Formation of C-O Bonds

The oxazole ring is susceptible to oxidative transformations, particularly photooxidation involving singlet oxygen (¹O₂). nih.govethz.chacs.org This reaction typically proceeds via a [4+2]-cycloaddition mechanism, where singlet oxygen adds across the C2 and C5 positions of the oxazole ring to form an unstable bicyclic endoperoxide. researchgate.net This intermediate subsequently rearranges, often leading to the formation of a triamide product. ethz.chresearchgate.net The reactivity of oxazoles towards singlet oxygen is influenced by the substituents on the ring; electron-donating groups tend to increase the reaction rate. ethz.ch Other oxidative methods, such as those employing iodine in the presence of an oxidizing agent, can also lead to the formation of new C-O bonds and the construction of more complex oxazole-containing structures. researchgate.netnih.gov

Derivatization and Functionalization Strategies

The functionalization of this compound is a key strategy for modulating its chemical and physical properties. The primary sites for derivatization are the amino group of the aniline moiety and, to a lesser extent, the aromatic rings.

The aniline portion of the molecule is readily functionalized to introduce a wide array of substituents. The amino group can undergo reactions typical of primary aromatic amines, leading to the formation of amides, sulfonamides, and other N-substituted derivatives.

For instance, the reactivity of the amino group allows for its incorporation into larger heterocyclic systems. A notable example involves the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. In a specific application, 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline was coupled with 3-bromo-5,6-diphenyl-1,2,4-triazine (B13138881) to synthesize N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine. researchgate.netresearchgate.net This reaction highlights the utility of the scaffold in creating complex molecules where the aniline nitrogen is linked to another aromatic system.

Furthermore, derivatives can be synthesized by modifying the precursors to this compound. Although not a direct functionalization of the final molecule, methods exist for the synthesis of meta-substituted anilines from oxazol-2-yl-substituted 1,3-diketones, indicating that substituents can be incorporated into the aniline ring prior to the formation of the final scaffold. beilstein-journals.org

The table below summarizes examples of derivatives created from the this compound scaffold.

| Derivative Name | Starting Material | Reaction Type | Key Features | Reference |

| N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine | 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline | Buchwald-Hartwig cross-coupling | Formation of a C-N bond between the aniline nitrogen and a triazine ring. | researchgate.netresearchgate.net |

The formation of new carbon-nitrogen (C-N) bonds is a cornerstone of functionalizing the this compound scaffold, primarily involving the reactive aniline nitrogen. The Buchwald-Hartwig cross-coupling reaction stands out as a powerful method for this purpose. tcichemicals.com

This palladium-catalyzed reaction enables the coupling of the aniline's amino group with aryl halides or triflates, forging a new C-N bond and linking the oxazolyl-aniline moiety to other aromatic or heteroaromatic systems. researchgate.nettcichemicals.com

Detailed Research Findings:

A specific instance of this strategy is the synthesis of chiral ligands for potential use in asymmetric catalysis. Researchers successfully synthesized the chiral compound N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine. researchgate.net The synthesis was achieved through the palladium-catalyzed amination of 3-bromo-5,6-diphenyl-1,2,4-triazine with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline. researchgate.netresearchgate.net This transformation exemplifies the strategic formation of a C-N bond to create a more complex, functional molecule.

The reaction is summarized in the table below:

| Reaction | Reactants | Catalyst/Reagents | Product | Significance | Reference |

| Buchwald-Hartwig Amination | 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline and 3-bromo-5,6-diphenyl-1,2,4-triazine | Palladium catalyst | N-{2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl}-5,6-diphenyl-1,2,4-triazin-3-amine | Creates a new C-N bond, linking the scaffold to a triazine system for ligand development. | researchgate.netresearchgate.net |

Interactions with Metal Ions and Ligand Reactivity

The this compound structure possesses two potential coordination sites for metal ions: the nitrogen atom of the oxazole ring and the nitrogen atom of the aniline amino group. This arrangement allows it to function as a potential bidentate N,N-donor ligand, forming stable chelate rings with transition metal ions. The "asymmetry" of the ligand, with two different donor functionalities, is a feature of interest in coordination chemistry. uni-bayreuth.de

The ability of oxazole-containing compounds to form metal complexes is well-documented. For example, transition metal complexes with oxaprozin (B1677843), a related oxazole derivative, have been synthesized and characterized with metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net While in oxaprozin the coordination occurs through a carboxylate group, it demonstrates the compatibility of the oxazole core within coordination spheres. researchgate.net

The aniline moiety can also be modified to enhance ligand properties. For example, anilines can be used to synthesize Schiff base ligands, which are known for their ability to coordinate with a wide range of metal ions. researchgate.net The this compound can serve as a precursor to such ligands, which would then coordinate through the imine nitrogen and potentially the oxazole nitrogen.

Furthermore, the interaction of oxazole-aniline derivatives with metal surfaces has been explored in the context of corrosion inhibition. The compound 3-(1,3-oxazol-5-yl)aniline (B119962) has been shown to be an effective corrosion inhibitor for mild steel in acidic environments. oup.com This inhibition is attributed to the adsorption of the molecule onto the metal surface, where it can form coordinate bonds between the nitrogen and oxygen heteroatoms, π-electrons of the aromatic rings, and the vacant d-orbitals of iron atoms. oup.com This demonstrates a direct interaction between the scaffold and metal atoms.

The table below outlines the observed and potential interactions of the this compound scaffold with metal ions.

| Metal Ion/Surface | Type of Interaction | Coordinating Atoms | Application/Significance | Reference |

| Transition Metals (General) | Potential bidentate chelation | Oxazole Nitrogen, Aniline Nitrogen | Formation of stable metal complexes for catalysis or material science. | uni-bayreuth.de |

| Iron (Fe) | Adsorption (Chemisorption) | Nitrogen and Oxygen heteroatoms, π-electrons | Corrosion inhibition for mild steel. | oup.com |

| Group 4 Metals (e.g., Ti, Zr) | Ligand for amido complexes | Aniline Nitrogen | Synthesis of polymerization catalysts. | uni-bayreuth.de |

| Cu(II), Ni(II), Co(II), Mn(II), Zn(II) | Complexation (with related structures) | Varies (e.g., carboxylate, nitrogen) | Demonstrates the ability of the oxazole core to be part of a coordination sphere. | researchgate.net |

Advanced Characterization Techniques and Structural Analysis of 2 1,3 Oxazol 2 Yl Aniline Compounds

Spectroscopic Methods for Molecular Elucidation

Spectroscopy is fundamental to the characterization of 2-(1,3-oxazol-2-yl)aniline, offering detailed insights into its electronic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The ¹H NMR spectrum provides distinct signals for the protons of the aniline (B41778) and oxazole (B20620) rings. Aromatic protons typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. The protons on the aniline ring exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the amino and oxazole substituents. The two protons on the oxazole ring appear as distinct singlets or doublets. The amino (NH₂) protons often present as a broad singlet due to quadrupole broadening and chemical exchange, with a chemical shift that can vary but is often observed around δ 5.0-6.0 ppm. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying the carbon skeleton. The spectrum shows unique resonances for each carbon atom in the molecule. The carbon atom of the oxazole ring bonded to both oxygen and nitrogen (C2) is typically found significantly downfield. Carbons of the aniline ring show shifts influenced by the electron-donating amino group and the electron-withdrawing oxazole substituent. rsc.org

Detailed spectral data for derivatives of this compound illustrate these features. For example, in 3-(5-Methyl-4-(2-(methylthio)ethyl)oxazol-2-yl)aniline, the aromatic protons appear in the range of δ 6.70-7.37 ppm. rsc.org

Interactive Table: Representative NMR Data for this compound Derivatives

| Compound/Fragment | Technique | Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J Hz) | Assignment |

| Aniline Moiety | ¹H NMR | 6.5 - 8.0 | m | Aromatic Protons |

| Aniline Moiety | ¹H NMR | ~5.0 - 6.0 | br s | NH₂ Protons |

| Oxazole Moiety | ¹H NMR | 7.0 - 8.0 | s or d | Oxazole Ring Protons |

| Aniline Moiety | ¹³C NMR | 104 - 150 | - | Aromatic Carbons |

| Oxazole Moiety | ¹³C NMR | 120 - 165 | - | Oxazole Ring Carbons |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. The IR spectrum provides clear evidence for the key structural components of the molecule. vscht.cz

Key characteristic absorption bands include:

N-H Stretching: The primary amine (NH₂) group of the aniline moiety typically displays two distinct stretching bands in the region of 3300-3500 cm⁻¹. For a related compound, these have been observed at 3390 and 3350 cm⁻¹. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. rsc.org

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic rings absorb in the 1500-1650 cm⁻¹ region. rsc.org

C-O Stretching: The C-O-C stretching of the oxazole ring is typically observed in the 1000-1300 cm⁻¹ range. mdpi.com

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Oxazole & Aniline Rings | C=N / C=C Stretch | 1500 - 1650 |

| Oxazole Ring | C-O-C Stretch | 1000 - 1300 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org

Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺. For the parent compound (C₉H₇N₃O), the expected exact mass of the [M+H]⁺ ion is approximately 174.0667 m/z. Fragmentation patterns observed in the mass spectrum can provide further structural confirmation, often involving cleavage of the oxazole ring or the bond connecting the two ring systems. tandfonline.comvulcanchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within the molecule. The conjugated system formed by the aniline and oxazole rings gives rise to characteristic absorption bands. A derivative, 4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline, shows a maximum absorption (λmax) at 268 nm, which is typical for such π-conjugated systems. vulcanchem.com The position and intensity of these bands are sensitive to the solvent and substitutions on the aromatic rings.

Compounds with extended π-systems like this compound often exhibit fluorescence. Upon excitation at a wavelength corresponding to an absorption band, the molecule can emit light at a longer wavelength. Studies on related structures show that oxazole-substituted anilines display fluorescence, although it may be weaker compared to systems with larger, more rigid conjugated groups. The fluorescence properties are of interest for applications in materials science and as biological probes. tandfonline.com The emission spectra provide information on the excited state of the molecule. tandfonline.com

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. To perform this analysis, a suitable single crystal of the compound must be grown, which can be achieved by methods like slow evaporation from a solvent. researchgate.net

While the specific crystal structure for the parent this compound is not detailed in the provided sources, analysis of closely related compounds provides valuable insight. For instance, the crystal structure of 2-((2-(benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol was determined, showing the spatial relationship between the heterocyclic and aniline-type rings. mdpi.com Such analyses also reveal intermolecular interactions, like hydrogen bonding involving the amine group, which dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.

Analysis of Molecular Conformation and Stereochemistry

The spatial arrangement of atoms and functional groups in this compound derivatives dictates their chemical behavior and biological activity. X-ray crystallography has been a pivotal technique in determining the precise molecular conformation of these compounds.

In one derivative, 3-bromo-5,6-diphenyl-1,2,4-triazine (B13138881) with 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline, the oxazoline (B21484) ring is nearly planar. iucr.org The dihedral angle between the benzene (B151609) ring and the oxazoline ring is a mere 0.6 (1)°, indicating a high degree of planarity between these two ring systems. iucr.org However, the phenyl rings are twisted relative to the triazine ring, with dihedral angles of 29.0 (1)° and 54.6 (1)°. iucr.org This twisted conformation is influenced by the presence of strong intramolecular hydrogen bonds. iucr.org

The stereochemistry of these compounds is another critical aspect, particularly for applications in asymmetric catalysis. Chiral derivatives, such as (S)-2-(4-benzyl-4,5-dihydrooxazol-2-yl)aniline, are valued for their role in creating stereocontrolled products in chemical reactions. The specific optical rotation of this compound has been measured as [α]²⁰D = -26.02° (c = 1.34, CHCl₃), confirming its chiral nature. The benzyl (B1604629) group at the 4-position of the oxazoline ring plays a significant role in stereocontrol during catalytic processes.

The planarity of the benzoxazole (B165842) ring system is a recurring feature, which is characteristic of aromatic heterocycles. This planarity, combined with the spatial orientation of substituents, allows for various non-covalent interactions that stabilize the molecular structure.

Inter- and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonds are fundamental to the structure and function of many chemical and biological systems. In the realm of this compound compounds, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds play a significant role.

Intramolecular Hydrogen Bonding:

Intermolecular Hydrogen Bonding:

Intermolecular hydrogen bonds are crucial for the formation of supramolecular structures in the solid state. In the crystal lattice of one derivative, molecules are linked into chains by C—H⋯O hydrogen bonds. iucr.org In other related systems, O-H···N hydrogen bonds are the primary interactions forming the network, with distances for H···A (acceptor) ranging from 1.828 to 1.979 Å and for O···A from 2.704 to 2.796 Å. mdpi.com The angles of these bonds are typically between 158.22° and 172.90°. mdpi.com These interactions demonstrate the capacity of the oxazole and aniline moieties to participate in extensive hydrogen-bonding networks.

The table below summarizes key hydrogen bond data for a related compound.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠(DHA) (°) |

| O-H···N | - | 1.828-1.979 | 2.704-2.796 | 158.22-172.90 |

| C-H···O | - | - | - | - |

Data for a related oxime derivative, illustrating typical hydrogen bond geometries. mdpi.com

π-π Stacking Interactions

The planar aromatic and heteroaromatic rings in this compound derivatives facilitate π-π stacking interactions, which are non-covalent interactions between the electron clouds of adjacent rings. These interactions contribute significantly to the stability of the crystal packing.

In the crystal structure of a derivative of 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline, π-π stacking is observed between the oxazoline and triazine rings of adjacent molecules. iucr.org The centroid-to-centroid distance between these stacked rings is 3.749 (2) Å. iucr.org The π···π distances are reported as 3.2389 (16) Å and 3.4927 (13) Å. iucr.org The planar structure of the benzoxazole ring system also suggests a potential for π-π stacking interactions, which can be an important feature in the design of molecules for specific applications. vulcanchem.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental verification of its chemical formula. This is a critical step in the characterization of newly synthesized compounds. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated values based on the proposed molecular formula.

Below is a table presenting elemental analysis data for several this compound derivatives and related compounds. The close agreement between the found and calculated values confirms the assigned molecular formulas.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| 4-benzylidene-1-(substitued-2-benzothiazolyl)-2-(p-nitro)-1H-imidazol-5(4H)-one | C₁₆H₁₂N₂O₄ | Calcd. | 65.31 | 3.43 | 9.52 |

| Found | 65.29 | 3.41 | 9.51 | ||

| 2-Fluoro-N-(4-(2, 5-dimethyloxazol-4-yl) phenyl) benzamine | C₁₇H₁₅FN₂O | Calcd. | 72.32 | 5.36 | 9.92 |

| 3-Chloro-4-methyl-N-(4-(2, 5 dimethyloxazol-4-yl) phenyl) benzamine | C₁₈H₁₇ClN₂O | Calcd. | 69.12 | 5.48 | 8.96 |

| 4-Chloro-2-(5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)aniline | C₁₄H₉Cl₃N₃O | Calcd. | - | - | - |

| Found | - | - | - | ||

| 6-[(4-aminophenyl)-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)]-2-hydroxypyridine-3-carbonitrile | C₃₂H₂₃N₅O | Calcd. | 77.85 | 4.68 | 14.17 |

| Found | 77.87 | 4.70 | 14.19 | ||

| 1-[(4-aminophenyl)-3-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)]prop-2-en-1-one | C₂₉H₁₉N₅O₂ | Calcd. | 74.17 | 4.06 | 14.90 |

| Found | 74.19 | 4.08 | 14.92 |

Note: Data is compiled from various sources for related compounds to illustrate the application of elemental analysis. heteroletters.orgekb.egresearchgate.net

Computational Chemistry and Theoretical Investigations of 2 1,3 Oxazol 2 Yl Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules such as 2-(1,3-Oxazol-2-yl)aniline.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular structure. This is achieved by finding the minimum energy geometry on the potential energy surface. For oxazole (B20620) derivatives, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been successfully used to predict their molecular geometries. dergipark.org.tr These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

In a study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, a related compound, DFT calculations revealed that the benzimidazole (B57391) and oxazole rings are nearly coplanar, with a dihedral angle of approximately 170-180°. irjweb.com The bond angles within the oxazole ring were calculated to be around 107.4° and 114.1°. irjweb.com For this compound, it is expected that the phenyl and oxazole rings would also adopt a near-coplanar orientation to maximize electronic delocalization, although some degree of torsion is possible to minimize steric hindrance. The optimized geometry of various oxazole derivatives has been determined using the B3LYP/6-311++g(2df,2p) level of theory, providing a reliable foundation for predicting the structure of related compounds. nih.govresearchgate.net

Table 1: Representative Bond Lengths and Angles for an Optimized Oxazole Ring (DFT B3LYP/6-311++g(2df,2p))

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N | ~1.3 Å |

| Bond Length | C-O | ~1.35 Å |

| Bond Length | C=C | ~1.36 Å |

| Bond Angle | C-N-C | ~105° |

| Bond Angle | C-O-C | ~106° |

| Bond Angle | N-C-C | ~115° |

| Note: These are generalized values for an oxazole ring. Specific values for this compound would require a dedicated DFT calculation. |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.com

DFT calculations have been extensively used to determine these parameters for a variety of oxazole derivatives. researchgate.net For instance, in a theoretical study of N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating a high degree of chemical reactivity. irjweb.com The distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. rsc.org In amine-substituted aromatic compounds, the HOMO is often localized on the amine group and the aromatic ring, while the LUMO is distributed over the heterocyclic moiety. rsc.org

Other quantum chemical parameters that can be derived from HOMO and LUMO energies include ionization potential, electron affinity, chemical hardness, and electronegativity, all of which help to quantify the reactivity of the molecule. researchgate.net

Table 2: Calculated Quantum Chemical Parameters for a Representative Oxazole Derivative

| Parameter | Formula | Typical Calculated Value (eV) |

| HOMO Energy (E_HOMO) | - | -5.6518 |

| LUMO Energy (E_LUMO) | - | -0.8083 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.8435 |

| Ionization Potential (IP) | -E_HOMO | 5.6518 |

| Electron Affinity (EA) | -E_LUMO | 0.8083 |

| Chemical Hardness (η) | (IP - EA) / 2 | 2.42175 |

| Electronegativity (χ) | (IP + EA) / 2 | 3.23005 |

| Source: Data for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. While no specific QSPR models for this compound were found, the methodology has been applied to various classes of oxazole derivatives. scispace.com These models use calculated molecular descriptors (e.g., steric, electronic, and topological parameters) to predict properties such as solubility, boiling point, or chromatographic retention times. scispace.com For a series of oxazole derivatives, QSPR can provide valuable insights into how substitutions on the oxazole or aniline (B41778) rings influence their physical properties. semanticscholar.org

Theoretical Studies on Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of oxazole rings. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. beilstein-journals.org This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For example, theoretical studies have been conducted on the copper-catalyzed synthesis of oxazolines, which are structurally related to oxazoles. beilstein-journals.org These studies have explored different mechanistic pathways, such as the order of arylation and cyclization steps, to determine the most energetically favorable route. beilstein-journals.org Such mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient synthetic strategies for compounds like this compound. Another study investigated the reaction of oxazole derivatives with singlet oxygen, using DFT to elucidate the mechanistic pathways and kinetic responsiveness of the oxazole ring to oxidation. nih.gov

Structure-Activity Relationship Analysis (excluding direct biological mechanisms)

Structure-Activity Relationship (SAR) analysis investigates how the chemical structure of a compound influences its activity. Computational methods are frequently used to build SAR models that can predict the activity of new compounds. ontosight.ai For oxazole derivatives, SAR studies have been conducted to understand how different substituents affect their properties. mdpi.com For instance, an analysis of oxazole-linked oxadiazole derivatives revealed that electron-withdrawing groups like halogens can enhance certain activities, likely by modifying the compound's lipophilicity and electronic interactions. mdpi.com

Computational SAR often involves techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), which includes methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govtandfonline.com These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, and other fields are correlated with activity. nih.gov Such analyses provide a rational basis for designing new derivatives of this compound with enhanced or tailored properties for various chemical applications.

Applications of 2 1,3 Oxazol 2 Yl Aniline in Catalysis and Materials Science

Ligand Design and Application in Asymmetric Catalysis

The anilino-oxazoline framework is a cornerstone in the design of chiral ligands, which are pivotal for controlling the stereochemical outcome of chemical reactions. These ligands, when complexed with a metal, create a chiral environment that can selectively produce one enantiomer of a product over the other, a process critical in pharmaceutical synthesis.

Chiral Oxazoline (B21484) Rings in Asymmetric Synthesis

Chiral oxazoline-containing ligands are a well-established and highly successful class used in a multitude of asymmetric catalytic reactions. acs.org The chirality is typically introduced by synthesizing the oxazoline ring from a chiral amino alcohol. Derivatives of 2-(1,3-Oxazol-2-yl)aniline, particularly those with substitutions on the oxazoline ring, serve as privileged ligands in this context.

For instance, chiral 2-(o-aminophenyl)oxazolines can be synthesized from chiral amino alcohols like L-valinol. researchgate.net These ligands, featuring electron-withdrawing or -donating groups, can be further modified. A key application is in copper-catalyzed asymmetric reactions, such as the nitro-aldol (Henry) reaction. researchgate.net The combination of a chiral oxazoline ligand derived from 2-aminobenzonitrile (B23959) and L-valinol with a copper(II) salt has been shown to catalyze the reaction between benzaldehyde (B42025) and nitromethane, yielding the product with significant enantiomeric excess (ee). researchgate.net The C₂-symmetric nature of bis(oxazoline) ligands is particularly effective in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity in reactions like Diels-Alder, Friedel-Crafts alkylations, and cyclopropanation. nih.govmdpi.com

Table 1: Application of Chiral Oxazoline Ligands in Asymmetric Synthesis

| Ligand Type | Reaction | Catalyst System | Result | Reference |

| Chiral Pyridine (B92270) Oxazoline | Nitro-Aldol (Henry) Reaction | Ligand + Cu(OAc)₂·H₂O | Up to 73% ee | researchgate.net |

| Thiophene-bis(oxazoline) | Friedel-Crafts Alkylation | Ligand + Cu(OTf)₂ | Up to 81% ee | mdpi.com |

| Indane-bis(oxazoline) | Diels-Alder Reaction | Ligand + Cu(OTf)₂ | >96% ee | nih.gov |

Organometallic Catalysis Involving this compound Derivatives

The derivatization of this compound opens avenues to a wide array of organometallic complexes with significant catalytic activity. These complexes find use in various organic transformations, including hydrogenation and cross-coupling reactions.

A notable example involves the synthesis of half-sandwich ruthenium(II) complexes. acs.org In this work, phenolate-oxazoline ligands, which are structurally related to this compound, were complexed with ruthenium to form catalysts of the type [Ru(p-cymene)LCl]. These complexes proved to be highly effective catalysts for the transfer hydrogenation of nitroarenes to anilines, using isopropanol (B130326) as a benign hydrogen source. acs.org The reaction proceeds with good to excellent yields, providing an environmentally friendly method for the reduction of nitro compounds. acs.org

Furthermore, chiral derivatives such as 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline are key precursors for more complex ligands. researchgate.net This aniline (B41778) derivative can undergo palladium-catalyzed Buchwald-Hartwig amination with brominated heterocycles (like 3-bromo-5,6-diphenyl-1,2,4-triazine) to create sophisticated tri- and tetradentate ligands. researchgate.net The resulting organometallic complexes are under investigation for their potential in various asymmetric catalytic processes. researchgate.net

Table 2: Research Findings in Organometallic Catalysis

| Catalyst/Ligand System | Catalytic Reaction | Key Findings | Reference |

| [Ru(p-cymene)LCl] with phenolate-oxazoline ligands | Transfer Hydrogenation of Nitroarenes | Good to excellent yields of anilines using isopropanol as a hydrogen source. | acs.org |

| Pd-catalyzed coupling of 2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]aniline | Ligand Synthesis | Efficient synthesis of complex triazine-oxazoline ligands for asymmetric catalysis. | researchgate.net |

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures. tcichemicals.comwikipedia.org The process relies on a transition metal catalyst, typically a copper or iron complex, that reversibly activates and deactivates the growing polymer chain. The ligand complexed to the metal is crucial for tuning the catalyst's activity and solubility. wikipedia.orgencyclopedia.pub

Nitrogen-based ligands, particularly multidentate amines like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆TREN) and tris(2-pyridylmethyl)amine (B178826) (TPMA), are widely used to form highly active copper catalysts for ATRP. nih.govsigmaaldrich.com The this compound scaffold, being a bidentate nitrogen-containing ligand, is well-suited for this role. By forming a stable chelate with copper(I) or copper(II) ions, it can modulate the redox potential of the metal center, thereby controlling the ATRP equilibrium. cmu.edumdpi.com

Coordination Chemistry with Metal Centers

The ability of this compound to act as a chelating ligand is fundamental to its application in catalysis. The synthesis and characterization of its metal complexes provide insight into the binding modes and structural features that govern their reactivity.

Synthesis and Characterization of Metal Complexes

Metal complexes of ligands containing the anilino-oxazoline motif are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. mdpi.comsphinxsai.com A variety of transition metal complexes, including those of Co(II), Ni(II), Cu(II), and Zn(II), have been prepared using Schiff base ligands derived from anilines, which share coordination similarities with this compound. mdpi.comsphinxsai.comsemanticscholar.org

Characterization of these complexes is performed using a suite of analytical techniques.

Infrared (IR) Spectroscopy is used to confirm the coordination of the ligand to the metal center by observing shifts in the characteristic vibration frequencies of the C=N (oxazoline) and N-H (aniline) bonds. semanticscholar.orgacs.org

UV-Vis Spectroscopy provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral). mdpi.comgrafiati.com

Magnetic Susceptibility Measurements are used to determine the magnetic moment of the complex, which helps to elucidate the geometry and the oxidation state of the central metal ion. mdpi.comsphinxsai.com

Elemental Analysis confirms the stoichiometry of the metal-ligand complex. mdpi.comacs.org

X-ray Diffraction of single crystals provides definitive structural information, including bond lengths and angles within the coordination sphere. acs.org

Studies on related systems have shown that these ligands typically coordinate in a bidentate fashion, leading to the formation of stable, often octahedral or square planar, complexes. acs.orgmdpi.comsphinxsai.com

Table 3: Characterization of Metal Complexes with Related Ligands

| Metal Ion | Ligand Type | Proposed Geometry | Characterization Methods | Reference |

| Co(II), Ni(II), Cu(II), Zn(II) | Aniline-derived Schiff Base | Octahedral | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility | mdpi.comsphinxsai.com |

| Ru(II) | Phenolate-Oxazoline | Half-Sandwich | X-ray Diffraction, NMR | acs.org |

| Mn(II), Fe(III), Cr(III) | Azo-Ligand with N,O donors | Octahedral | IR, Mass Spec, UV-Vis, TGA, Magnetic Susceptibility | acs.org |

Chelation Properties and Ligand Binding Affinity

The this compound molecule functions as an efficient bidentate N,N-donor ligand. sci-hub.se It forms a stable five-membered chelate ring upon coordination with a metal ion through the nitrogen atom of the oxazoline ring and the nitrogen atom of the ortho-amino group. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

The formation of such stable chelates is a key principle in the design of catalysts and functional materials. sci-hub.senih.gov The binding affinity can be tuned by introducing various substituents on either the aniline or the oxazoline ring. Electron-donating groups generally increase the electron density on the nitrogen atoms, enhancing their donor capability and leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can modulate the redox properties of the metal center. researchgate.net This tunability allows for the rational design of ligands with specific electronic and steric properties tailored for a particular catalytic application or to achieve desired properties in a material. nih.gov The bidentate chelation of the anilino-oxazoline scaffold makes it a versatile and reliable platform in coordination chemistry. semanticscholar.orgnih.gov

Potential for Chemical Sensor Development

The unique molecular architecture of this compound, which integrates a nitrogen-containing oxazole (B20620) heterocycle with an aniline group, provides a foundation for its potential application in the development of chemical sensors. semanticscholar.org The presence of nitrogen and oxygen atoms creates opportunities for selective interactions with various analytes through mechanisms such as protonation, metal ion coordination, and fluorescence quenching.

The nitrogen atom within the oxazole ring is basic and therefore susceptible to protonation in acidic environments. This property is the basis for developing fluorescent pH sensors. Research on related compounds, specifically 2-styryl phenanthro[9,10-d]oxazoles, has demonstrated that the protonation of the oxazole nitrogen upon acid addition induces a noticeable blue-shift in both the absorption and emission spectra. nih.gov This phenomenon, known as halochromism, suggests that this compound could exhibit similar pH-sensitive spectral changes. nih.gov In one study, an oxazole derivative featuring a dimethylamino (NMe2) group showed a pronounced and linear response to pH changes in the acidic range. nih.gov

Furthermore, the nitrogen and oxygen atoms in the oxazole-aniline scaffold can function as a chelating site for binding metal ions. While specific chelation studies involving this compound are not extensively documented, the principle has been established with similar heterocyclic structures. For instance, certain naphtho[1,2-d]oxazole dyes have been effectively used for the fluorescent detection of zinc (Zn²⁺) cations. researchgate.net

Another sensing strategy involves the modulation of fluorescence intensity. The inherent fluorescence of oxazole compounds can be quenched upon interaction with specific molecules. Studies have shown that some oxazole derivatives can experience fluorescence quenching when interacting with silver nanoparticles, a process that can be exploited for sensor design. researchgate.net In a similar vein, oxazole-containing compounds have been investigated as chemosensors for nitroaromatic compounds, which are common components of explosives. Aza-analogues of POPOP, a well-known oxazole-based fluorophore, exhibited significant fluorescence quenching when exposed to nitroanalytes, highlighting a potential application pathway for structurally related sensor molecules. mdpi.com

Table 1: Examples of Sensing Applications with Oxazole Derivatives

| Oxazole Derivative Type | Target Analyte | Sensing Mechanism | Observed Change | Reference(s) |

| 2-Styryl phenanthro[9,10-d]oxazole | H⁺ (pH) | Protonation of oxazole nitrogen | Blue-shift in absorption and emission | nih.gov |

| Naphtho[1,2-d]oxazole dye | Zn²⁺ | Chelation | Fluorescence detection | researchgate.net |

| Pyrenyl-1-substituted aza-POPOP | Nitroanalytes | Fluorescence quenching | Dramatic decrease in fluorescence intensity | mdpi.com |

| 5-(furan-2-yl)-4-tosyloxazole | Silver Nanoparticles | Fluorescence quenching / Energy Transfer | Decrease in fluorescence intensity | researchgate.net |

Photophysical Properties for Advanced Materials Development

The photophysical characteristics of this compound are fundamental to its potential utility in the field of advanced materials, including applications such as organic light-emitting diodes (OLEDs) and specialized fluorescent dyes. semanticscholar.org The core structure consists of an electron-donating aniline group attached to an oxazole ring, creating a donor-acceptor (D-A) system. This configuration is known to facilitate intramolecular charge transfer (ICT) upon absorption of light. nih.gov

A significant consequence of the ICT character is the compound's sensitivity to its environment, a property known as solvatochromism. Research conducted on analogous 2-phenyl-oxazole derivatives demonstrates that their fluorescence emission is highly dependent on the polarity of the solvent. nih.gov This indicates that the excited state of the molecule is more polar than its ground state. The change in dipole moment (Δµ) upon excitation can be substantial, with values as high as 13.3 D calculated for some derivatives using the Lippert-Mataga equation, confirming a significant charge redistribution in the excited state. nih.gov

A desirable feature of many oxazole-based dyes is a large Stokes shift, which is the separation between the absorption and emission maxima. researchgate.net A significant Stokes shift is advantageous for applications in fluorescence-based materials as it minimizes re-absorption of emitted light, thereby increasing the effective brightness. Studies of various π-conjugated oxazole dyes have revealed that they can produce emissions across the visible spectrum and exhibit substantial Stokes shifts, with some reaching up to 208 nm. researchgate.net

The efficiency of the light emission, or photoluminescence quantum yield, is another critical parameter. The specific chemical structure, including the nature and position of any substituents, plays a key role in determining this efficiency. In general, oxazole-based heterocycles have been observed to possess higher photoluminescence efficiencies when compared to their imidazole (B134444) counterparts, making them promising candidates for bright emissive materials. researchgate.net Derivatives such as 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine have shown quantum yields approaching 100% in non-polar solvents. researchgate.net

Table 2: Illustrative Photophysical Properties of Related Oxazole Derivatives

| Oxazole Derivative | Key Photophysical Property | Observation / Value | Significance for Materials | Reference(s) |

| 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole (MDPAPAO) | Solvatochromism | Emission wavelength is highly sensitive to solvent polarity. | Indicates a polar excited state suitable for environmental sensing. | nih.gov |

| MDPAPAO | Change in Dipole Moment (Δµ) | 13.3 D | Confirms a high degree of intramolecular charge transfer (ICT). | nih.gov |

| π-conjugated 2,5-disubstituted aryloxazoles | Stokes Shift | Values up to 208 nm have been recorded. | Reduces self-absorption, enhancing fluorescence efficiency. | researchgate.net |

| 2-(phenanthro[9,10-d]oxazol-2-yl)pyridine derivatives | Quantum Yield | Approaches unity (100%) in non-polar solvents. | Demonstrates high potential for bright emissive materials. | researchgate.net |

Advanced Topics in Heterocyclic Chemistry Relevant to 2 1,3 Oxazol 2 Yl Aniline

Comparative Analysis with Related Heterocyclic Aniline (B41778) Derivatives

The structural motif of an aniline ring linked to a five-membered heterocycle is a cornerstone in the design of functional organic molecules. The specific nature of the heterocyclic ring profoundly influences the electronic properties, conformational preferences, and ultimately, the chemical reactivity and biological activity of the entire molecule. This section provides a comparative analysis of 2-(1,3-oxazol-2-yl)aniline with several related heterocyclic aniline derivatives.

Benzoxazole-Aniline Scaffolds

Benzoxazole-aniline scaffolds, such as 4-(2-benzoxazolyl)aniline, feature a benzoxazole (B165842) ring system, which is a fusion of a benzene (B151609) ring with an oxazole (B20620) ring. ontosight.ai This fusion results in a more extended, planar, and rigid structure compared to the single oxazole ring in this compound. The benzoxazole moiety is known to be a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. d-nb.inforesearchgate.netolemiss.edu The synthesis of benzoxazole derivatives often involves the condensation of 2-aminophenol (B121084) derivatives with carboxylic acids or their equivalents. The extended aromatic system in benzoxazole-anilines can enhance π-π stacking interactions with biological targets.

Isoxazole-Aniline Scaffolds

Isoxazoles are isomers of oxazoles, with the nitrogen and oxygen atoms in adjacent positions (1,2-arrangement). This arrangement in isoxazole-aniline scaffolds leads to different electronic and steric properties compared to the 1,3-arrangement in this compound. Isoxazole (B147169) derivatives are recognized as important building blocks in organic synthesis and are present in numerous biologically active compounds. nanobioletters.comresearchgate.netrsc.org The synthesis of isoxazole-aniline derivatives can be achieved through various routes, including the reaction of hydroxylamine (B1172632) with α,β-unsaturated carbonyl compounds or by 1,3-dipolar cycloaddition reactions. researchgate.net The isoxazole ring is a versatile scaffold that can be further functionalized to create a diverse range of derivatives. nih.gov

Quinoline-Aniline and Benzothiazole-Aniline Derivatives

Quinoline, a fused heterocyclic system of a benzene and a pyridine (B92270) ring, and benzothiazole (B30560), a fusion of a benzene and a thiazole (B1198619) ring, offer significantly different structural and electronic profiles when linked to an aniline moiety. wikipedia.org Quinoline-aniline derivatives have been synthesized through various methods, including the Combes, Conrad-Limpach, and Skraup syntheses, starting from anilines. wikipedia.orgorientjchem.org These compounds possess a larger, more rigid aromatic system compared to this compound, which can lead to distinct interactions with biological targets. acs.orgnih.govrsc.org

Benzothiazole-aniline derivatives, such as 2-(4-aminophenyl)-benzothiazole, are another important class of heterocyclic compounds. mdpi.com The presence of the sulfur atom in the benzothiazole ring influences the electronic properties and potential for metal coordination. solubilityofthings.comjchr.org These derivatives have shown promise in various applications, including as anticancer agents. iftmuniversity.ac.inafjbs.com The synthesis of benzothiazole-aniline derivatives often involves the reaction of 2-aminothiophenol (B119425) with aromatic aldehydes or carboxylic acids.

Heterocyclic Ring Systems as Privileged Scaffolds in Contemporary Organic Synthesis

Heterocyclic compounds form the largest and most varied class of organic compounds. researchgate.net Among them, certain ring systems have been identified as "privileged scaffolds." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them highly valuable in drug discovery and medicinal chemistry. nih.govnih.gov

Nitrogen-containing heterocycles, in particular, are prominent features in many FDA-approved drugs, highlighting their importance in medicinal chemistry. benthamdirect.com The ability of these scaffolds to present a diverse array of substituents in a well-defined three-dimensional space allows for the fine-tuning of their pharmacological properties.